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For Researchers, Scientists, and Drug Development Professionals

Introduction
Azeloprazole is a proton pump inhibitor (PPI) designed to suppress gastric acid production by inhibiting the hydrogen-potassium adenosine triphosph

These application notes provide a comprehensive overview and detailed protocols for designing in vitro and in vivo drug-drug interaction studies for A

Mechanism of Action: Inhibition of the Gastric Proton Pump
Azeloprazole, like other PPIs, is a prodrug that requires activation in an acidic environment. It accumulates in the acidic canaliculi of parietal cells wh

In Vitro Drug-Drug Interaction Studies
In vitro studies are essential to characterize the DDI potential of Azeloprazole by identifying the enzymes and transporters involved in its disposition a

Metabolic Phenotyping
Objective: To confirm the primary metabolic pathways of Azeloprazole.

Protocol:

System: Human liver microsomes (HLM) and recombinant human CYP enzymes (CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, and

Azeloprazole Concentration: A concentration at or below the Michaelis-Menten constant (Km), if known, or typically 1 µM.

Incubation: Incubate Azeloprazole with HLM or individual recombinant CYPs in the presence of an NADPH-regenerating system.

Analysis: Quantify the depletion of Azeloprazole or the formation of its primary metabolite (e.g., Azeloprazole sulfone) using a validated LC-MS/M
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Inhibition Assay: In HLM, co-incubate Azeloprazole with selective chemical inhibitors for each major CYP isoform to determine the percent inhibitio

Data Presentation:
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CYP Inhibition Studies
Objective: To evaluate the potential of Azeloprazole and its major metabolites to inhibit major CYP enzymes.

Protocol:

System: Human liver microsomes or recombinant human CYP enzymes.

Probe Substrates: Use validated, isoform-specific probe substrates at concentrations approximate to their Km values.

Azeloprazole Concentrations: A range of concentrations, typically from 0.1 to 100 µM.

Incubation: Pre-incubate Azeloprazole with the enzyme system, then add the probe substrate. For time-dependent inhibition (TDI), a pre-incubatio

Analysis: Measure the formation of the probe substrate's metabolite by LC-MS/MS.

Data Analysis: Determine the IC50 value (concentration of Azeloprazole causing 50% inhibition of enzyme activity). If significant inhibition is obser

Data Presentation:
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CYP Induction Studies
Objective: To assess the potential of Azeloprazole to induce the expression of CYP1A2, CYP2B6, and CYP3A4.

Protocol:

System: Cryopreserved human hepatocytes from at least three different donors.
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Azeloprazole Concentrations: A range of concentrations, typically from 0.1 to 50 µM, tested in triplicate.

Treatment: Treat hepatocytes with Azeloprazole, a negative control (vehicle), and positive controls (e.g., omeprazole for CYP1A2, phenobarbital fo

Analysis: Measure CYP enzyme induction by quantifying changes in mRNA levels (qRT-PCR) and/or enzyme activity using probe substrates.

Data Analysis: Calculate the fold induction relative to the vehicle control. Determine the EC50 (concentration causing 50% of maximal induction) an

Data Presentation:
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Transporter Interaction Studies
Objective: To determine if Azeloprazole is a substrate or inhibitor of key drug transporters.

Protocol:

Systems: Membrane vesicles or cell lines overexpressing specific transporters (e.g., P-gp, BCRP, OATP1B1, OATP1B3, OAT1, OAT3, OCT2, MAT

Substrate Assessment:

Incubate radiolabeled or unlabeled Azeloprazole with the transporter-expressing system and a control system.

Measure the uptake or efflux of Azeloprazole. An efflux ratio >2 in the presence of a known inhibitor suggests it is a substrate.

Inhibition Assessment:

Incubate a known probe substrate for the transporter with the system in the presence of varying concentrations of Azeloprazole.

Measure the transport of the probe substrate and calculate the IC50 value for Azeloprazole.

Data Presentation:
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Transporter
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digraph "In_Vitro_DDI_Workflow" {

graph [rankdir="TB", splines=ortho, nodesep=0.4];

node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#20212

edge [fontname="Arial", fontsize=9, color="#5F6368"];

start [label="Azeloprazole", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

metabolism [label="Metabolic Phenotyping\n(HLM, rCYPs)"];

inhibition [label="CYP Inhibition\n(IC50/Ki)"];

induction [label="CYP Induction\n(EC50/Emax)"];

transporter [label="Transporter Interaction\n(Substrate/Inhibitor)"];

risk_assessment [label="Risk Assessment\n(Basic Models)", shape=diamond, fillcolor="#FBBC05", fontcolor="#2021

clinical_study [label="Proceed to Clinical\nDDI Studies", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFF

no_interaction [label="Low DDI Risk", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];

start -> {metabolism, inhibition, induction, transporter};

{metabolism, inhibition, induction, transporter} -> risk_assessment;

risk_assessment -> clinical_study [label="Potential Interaction"];

risk_assessment -> no_interaction [label="No Significant\nInteraction"];

}

### In Vivo Drug-Drug Interaction Studies

Based on in vitro findings, clinical DDI studies are designed to quantify the in vivo relevance of any potenti

#### 1. Effect of a Strong CYP3A4 Inhibitor (e.g., Itraconazole) on Azeloprazole Pharmacokinetics

**Objective:** To evaluate the effect of a strong CYP3A4 inhibitor on the systemic exposure of Azeloprazole.

**Study Design:** Open-label, two-period, fixed-sequence crossover study in healthy volunteers.

**Protocol:**

1.  **Period 1 (Reference):** Administer a single oral dose of Azeloprazole (e.g., 20 mg) to subjects. Collect

2.  **Washout:** A washout period of at least 7 days.
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3.  **Period 2 (Test):** Administer a strong CYP3A4 inhibitor (e.g., Itraconazole 200 mg once daily) for seve

4.  **PK Parameters:** Calculate Cmax, AUC0-t, AUC0-inf, and t1/2 for Azeloprazole in both periods.

5.  **Statistical Analysis:** Determine the geometric mean ratios (GMR) and 90% confidence intervals (CI) for 

**Data Presentation:**

| PK Parameter | Azeloprazole Alone (Mean ± SD) (Hypothetical) | Azeloprazole + Itraconazole (Mean ± SD) (Hypo

| :--- | :--- | :--- | :--- |

| **Cmax (ng/mL)** | 400 ± 150 | 800 ± 250 | 2.0 (1.7 - 2.3) |

| **AUC0-inf (ng·h/mL)** | 1200 ± 400 | 3600 ± 1000 | 3.0 (2.5 - 3.6) |

| **t1/2 (h)** | 2.5 ± 0.8 | 5.0 ± 1.5 | - |

#### 2. Effect of a Strong CYP3A4 Inducer (e.g., Rifampin) on Azeloprazole Pharmacokinetics

**Objective:** To evaluate the effect of a strong CYP3A4 inducer on the systemic exposure of Azeloprazole.

**Study Design:** Open-label, two-period, fixed-sequence crossover study in healthy volunteers.

**Protocol:**

1.  **Period 1 (Reference):** Administer a single oral dose of Azeloprazole (e.g., 40 mg). Collect serial bloo

2.  **Washout:** A washout period of at least 14 days.

3.  **Period 2 (Test):** Administer a strong CYP3A4 inducer (e.g., Rifampin 600 mg once daily) for 7-10 days t

4.  **PK Parameters:** Calculate Cmax, AUC0-t, AUC0-inf, and t1/2 for Azeloprazole in both periods.

5.  **Statistical Analysis:** Determine the GMR and 90% CI for Cmax and AUC of Azeloprazole with and without t

**Data Presentation:**

| PK Parameter | Azeloprazole Alone (Mean ± SD) (Hypothetical) | Azeloprazole + Rifampin (Mean ± SD) (Hypothet

| :--- | :--- | :--- | :--- |

| **Cmax (ng/mL)** | 800 ± 300 | 320 ± 120 | 0.40 (0.33 - 0.49) |

| **AUC0-inf (ng·h/mL)** | 2400 ± 800 | 480 ± 200 | 0.20 (0.16 - 0.25) |

| **t1/2 (h)** | 2.5 ± 0.8 | 1.5 ± 0.5 | - |

#### 3. pH-Dependent Drug Interactions

**Objective:** To evaluate the effect of Azeloprazole-induced gastric pH elevation on the pharmacokinetics of 

**Protocol:**

1.  **Study Design:** A crossover study in healthy volunteers to assess the PK of a pH-dependent investigation

2.  **Dosing:** Administer the investigational drug alone and after several days of Azeloprazole treatment (e

3.  **Analysis:** Compare the PK parameters (Cmax and AUC) of the investigational drug with and without Azelop

```dot

digraph "Clinical_DDI_Study_Logic" {

  graph [rankdir="TB", splines=ortho, nodesep=0.4];

  node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202

  edge [fontname="Arial", fontsize=9, color="#5F6368"];

  start [label="In Vitro DDI Assessment", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

  cyp3a4_substrate [label="Azeloprazole is a\nCYP3A4 Substrate", shape=diamond, fillcolor="#FBBC05", fontcolo

  ppi_class [label="Azeloprazole is a PPI", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];

  inhibitor_study [label="Clinical DDI Study with\nStrong CYP3A4 Inhibitor\n(e.g., Itraconazole)"];

  inducer_study [label="Clinical DDI Study with\nStrong CYP3A4 Inducer\n(e.g., Rifampin)"];

  ph_study [label="Clinical DDI Study with\npH-sensitive Drug"];

  labeling [label="Inform Drug Labeling and\nClinical Use Recommendations", shape=ellipse, fillcolor="#34A853

  start -> cyp3a4_substrate;
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  start -> ppi_class;

  cyp3a4_substrate -> inhibitor_study;

  cyp3a4_substrate -> inducer_study;

  ppi_class -> ph_study;

  {inhibitor_study, inducer_study, ph_study} -> labeling;

}

Summary and Conclusion

The provided protocols outline a systematic approach to characterizing the drug-drug interaction profile of Az
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